molecular formula C14H11N3O2S B13616953 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B13616953
M. Wt: 285.32 g/mol
InChI Key: OIDMIBZRCNHEBV-UHFFFAOYSA-N
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Description

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Coupling with Chromen-2-one: The thiadiazole intermediate is then coupled with a chromen-2-one derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromen-2-one core and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

3-[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C14H11N3O2S/c1-2-7-15-14-17-16-12(20-14)10-8-9-5-3-4-6-11(9)19-13(10)18/h2-6,8H,1,7H2,(H,15,17)

InChI Key

OIDMIBZRCNHEBV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(S1)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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